Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-
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Overview
Description
Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- is a compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- can be achieved through several methods. One common approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block. This method typically includes the use of trifluoromethyl copper as an active species, which undergoes nucleophilic substitution reactions . Another method involves the direct introduction of a trifluoromethyl group using reagents such as trifluoromethyl trimethylsilane .
Industrial Production Methods
Industrial production of this compound often involves the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone . These reagents facilitate the introduction and modification of the trifluoromethyl group under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine oxides .
Scientific Research Applications
Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in the synthesis of crop-protection products.
3,5-Bis(trifluoromethyl)pyridine: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]- is unique due to the presence of both a trifluoromethyl group and a pyrazolyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds .
Properties
CAS No. |
588717-60-6 |
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Molecular Formula |
C9H6F3N3 |
Molecular Weight |
213.16 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-3-5-15(14-8)7-2-1-4-13-6-7/h1-6H |
InChI Key |
ZRDYPNPOVQTYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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